molecular formula C5H11NO B077102 3-Aminocyclopentanol CAS No. 13725-38-7

3-Aminocyclopentanol

Cat. No. B077102
CAS RN: 13725-38-7
M. Wt: 101.15 g/mol
InChI Key: YHFYRVZIONNYSM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Aminocyclopentanol and related compounds often involves multi-step reactions and innovative methods to achieve the desired stereochemistry and functionalization. For instance, the synthesis of novel pyrimidines and cyclopentadienones through one-pot reactions demonstrates the versatility of cyclopentanone derivatives in synthesizing complex molecular structures (El-Gaby et al., 2015). Additionally, the direct synthesis of 3-alkylbicyclo[1.1.1]pentan-1-amines from [1.1.1]propellane showcases the innovative methods being developed for the efficient construction of cyclopentane derivatives with significant biological relevance (Hughes et al., 2019).

Molecular Structure Analysis

The molecular structure of 3-Aminocyclopentanol is characterized by its cyclopentane backbone and the presence of an amino group, which significantly influences its reactivity and interaction with other molecules. The stereochemistry of such compounds is crucial for their biological activity and chemical reactivity. For example, the synthesis of aminoalkylphosphinic acids as conformationally restricted analogues of GABA highlights the importance of stereochemistry in designing molecules with specific biological activities (Hanrahan et al., 2006).

Chemical Reactions and Properties

3-Aminocyclopentanol participates in a variety of chemical reactions, leveraging its amino group for further functionalization. Its reactivity has been explored in the context of chemoselective cycloadditions, demonstrating its utility in synthesizing iron and cobalt complexes with potential application in catalysis and material science (Rainier & Imbriglio, 2000). Additionally, the amino group facilitates the construction of densely functionalized aminocyclopentanes, underscoring the compound's versatility in organic synthesis (Denmark & Dixon, 1998).

Scientific Research Applications

  • Sugar Mimics Synthesis :

    • Study : Synthesis of aminocyclopentanols as α-D-galacto configured sugar mimics, used in the hydrolysis of α-D-galactosides. These compounds were tested for glycosidase inhibition but showed no selectivity between α- and β-galactosidases (Bøjstrup & Lundt, 2005).
  • Cancer Research and Imaging :

    • Study : Anti-1-amino-3-[18F] fluorocyclobutane-1-carboxylic acid (anti-3-[18F] FACBC), a derivative of aminocyclopentanol, was used as a PET radiotracer for detecting recurrent prostate carcinoma. The study correlated the uptake of this tracer with prostatectomy specimen histology and tumor aggressiveness markers like Gleason score (Schuster et al., 2013).
  • Neurophysiology :

    • Study : 1-Aminocyclopentane-trans-1,3-dicarboxylic acid, related to aminocyclopentanol, was used to study calcium mobilization and inward current in cultured cerebellar Purkinje neurons, suggesting its role in metabotropic glutamate receptor activation (Linden, Smeyne, & Connor, 1994).
  • Antiviral Research :

    • Study : Synthesis of 5′-Noraristeromycin derivatives from aminocyclopentanol, which exhibited significant activity against the Epstein–Barr virus without cytotoxic effects on host cells (Yin & Schneller, 2005).
  • Peptide Research :

    • Study : Structural versatility of peptides from 1-aminocyclopentane-1-carboxylic acid was assessed, showing the formation of a 3_10-helix at the tripeptide level and comparing it with higher homologues (Crisma et al., 1988).
  • Metabotropic Glutamate Receptor Research :

    • Study : (1S, 3R)-1-Aminocyclopentane-1,3-dicarboxylic acid, a stereospecific synthesized compound related to aminocyclopentanol, was identified as a selective agonist of metabotropic glutamate receptors (Ma, Ma, & Dai, 1997).
  • Drug Discovery :

    • Study : Radical multicomponent carboamination of [1.1.1]Propellane, a process involving aminocyclopentanol derivatives, highlights its role in creating multifunctionalized drug-like molecules (Kanazawa, Maeda, & Uchiyama, 2017).

Safety And Hazards

3-Aminocyclopentanol is associated with several hazard statements, including H302, H314, H317, and H410 . Precautionary measures include avoiding dust formation and breathing vapors, mist, or gas . It should be stored in a dark place, sealed in dry conditions, at a temperature of 2-8°C .

Future Directions

While specific future directions for 3-Aminocyclopentanol are not mentioned in the retrieved data, its use as a pharmaceutical intermediate suggests potential applications in drug synthesis and development.

properties

IUPAC Name

3-aminocyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c6-4-1-2-5(7)3-4/h4-5,7H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHFYRVZIONNYSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminocyclopentanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
Y Zhao, S Yu, W Sun, L Liu, J Lu… - Journal of medicinal …, 2013 - ACS Publications
… The same procedure for the synthesis of 5 was followed using (1S,3S)-3-aminocyclopentanol as the reactant. The CAN oxidation furnished the corresponding intermediate 14 in 32% …
Number of citations: 269 pubs.acs.org
K Pavić, Z Rajić, H Michnová, J Jampílek, I Perković… - Molecular Diversity, 2019 - Springer
Here, we describe design and synthesis of twelve novel compounds bearing primaquine motif and hydroxy- or halogenamine linked by an urea or bis-urea spacer. Preparation of ureas …
Number of citations: 8 link.springer.com
H Mei, J Han, S Fustero… - … A European Journal, 2019 - Wiley Online Library
… Next, the crude mixture was treated directly with (1R,3S)-3-aminocyclopentanol to give the tetracyclic derivative 118. This intermediate was subjected to a standard amide-forming …
DL Hughes - Organic Process Research & Development, 2019 - ACS Publications
… most expensive component, (1R,3S)-3-aminocyclopentanol (51), late in the synthesis. The … benzoate salt of (1R,3S)-3-aminocyclopentanol (51) followed by deprotection of the methyl …
Number of citations: 46 pubs.acs.org
NM Maguire, A Ford, J Balzarini… - The Journal of Organic …, 2018 - ACS Publications
… Reaction of cis-3-aminocyclopentanol 11 with 2-amino-4,6-dichloro-5-formamidopyrimidine afforded the hydroxycyclopentylpurine 12 in 72% yield. Temporary TBS protection of the …
Number of citations: 8 pubs.acs.org
S Slagman, WD Fessner - Chemical Society Reviews, 2021 - pubs.rsc.org
… a (1R,3S)-3-aminocyclopentanol fragment that could be obtained through resolution. … lipase (PSL) 302 or pancreatin (PC) 303 in the production of (1R,3S)-3-aminocyclopentanol…
Number of citations: 31 pubs.rsc.org
X Wang, S Chen, H Cui, Y He… - Green Chemistry Letters …, 2022 - Taylor & Francis
… In a condition of HOAc/MeSO 3 H in CH 3 CN, the acetal 4 was hydrolyzed to aldehyde 5, which was further treated with (S)-2-aminopropan-1-ol or (1R, 3S)-3-aminocyclopentanol to …
Number of citations: 4 www.tandfonline.com
J Han, AM Remete, LS Dobson, L Kiss, K Izawa… - Journal of Fluorine …, 2020 - Elsevier
… The required bicyclic ring system was installed when 121 was treated with the oxalate or benzoate salt of (1R,3S)-3-aminocyclopentanol, and this generated 116 as the penultimate …
Number of citations: 179 www.sciencedirect.com
MJ Wanner, GJ Koomen - Journal of the Chemical Society, Perkin …, 2001 - pubs.rsc.org
… From crystalline cyclopentadiene isomer 12, obtained as described in Scheme 3, the cis-3-aminocyclopentanol 13 (single isomer) was obtained. The absolute configuration of the …
Number of citations: 27 pubs.rsc.org
CW Huffman, WG Skelly - Chemical Reviews, 1963 - ACS Publications
… A modification of the above blocking technique involved hydration of the double bond of N-substituted cyclopentenylamine in sulfuric acid to form N-substituted 3-aminocyclopentanol. …
Number of citations: 9 pubs.acs.org

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